molecular formula C18H29ClN2O4 B561783 N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride CAS No. 1246819-71-5

N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride

Cat. No.: B561783
CAS No.: 1246819-71-5
M. Wt: 372.89
InChI Key: JFGSAWGNHBLSIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride involves the reaction of 3-(dibutylamino)-1-propanol with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the ester linkage. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid, sodium hydroxide

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride

    Substitution: Sodium bromide, sodium iodide

Major Products Formed

    Hydrolysis: 3-(dibutylamino)-1-propanol, 4-nitrobenzoic acid

    Reduction: N,N-Di-n-butyl-N-3-[4-aminobenzoyloxy)propyl]ammonium Chloride

    Substitution: N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Bromide/Iodide

Mechanism of Action

The mechanism of action of N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The ester linkage allows the compound to act as a prodrug, releasing active metabolites upon hydrolysis.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Di-n-butyl-N-3-[4-aminobenzoyloxy)propyl]ammonium Chloride
  • N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Bromide
  • N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Iodide

Uniqueness

N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride is unique due to its combination of a nitrobenzoyloxy group and a dibutylamino propyl moiety. This structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(dibutylamino)propyl 4-nitrobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4.ClH/c1-3-5-12-19(13-6-4-2)14-7-15-24-18(21)16-8-10-17(11-9-16)20(22)23;/h8-11H,3-7,12-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGSAWGNHBLSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747597
Record name 3-(Dibutylamino)propyl 4-nitrobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-71-5
Record name 3-(Dibutylamino)propyl 4-nitrobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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